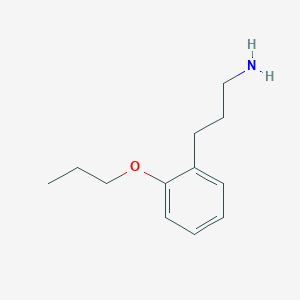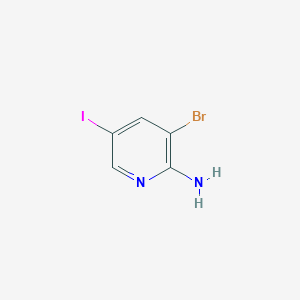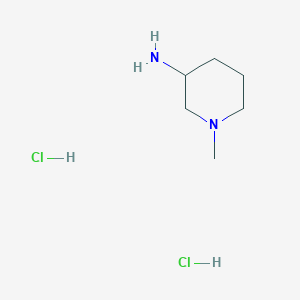
3-Amino-1-methylpiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methylpiperidine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Mechanism of Action
Action Environment
The action of 1-Methylpiperidin-3-amine dihydrochloride can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body. These factors can influence the compound’s stability, efficacy, and overall action.
Biochemical Analysis
Biochemical Properties
1-Methylpiperidin-3-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission.
Cellular Effects
The effects of 1-Methylpiperidin-3-amine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 1-Methylpiperidin-3-amine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with cholinesterase enzymes results in enzyme inhibition, as mentioned earlier . This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions. Furthermore, it can influence gene expression by modulating the activity of transcription factors, thereby affecting the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 1-Methylpiperidin-3-amine dihydrochloride can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 1-Methylpiperidin-3-amine dihydrochloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmission. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity.
Metabolic Pathways
1-Methylpiperidin-3-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo N-demethylation by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 1-Methylpiperidin-3-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
1-Methylpiperidin-3-amine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and transcription factors . This subcellular localization is crucial for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-1-methylpiperidine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methylpiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Amino-1-methylpiperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Methylpiperidin-3-amine: This compound is similar but lacks the dihydrochloride component.
3-Amino-1-methylpiperidine: Another similar compound with slight structural differences.
Uniqueness: 3-Amino-1-methylpiperidine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
894808-73-2 |
|---|---|
Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
1-methylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H |
InChI Key |
ZITWMUMOQKHNHW-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)N.Cl.Cl |
Canonical SMILES |
CN1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


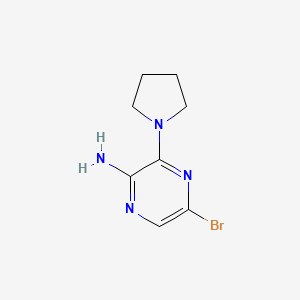

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)


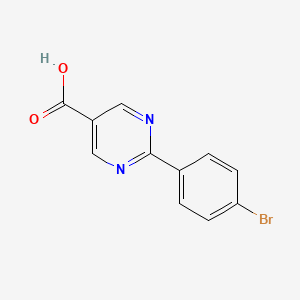

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)
